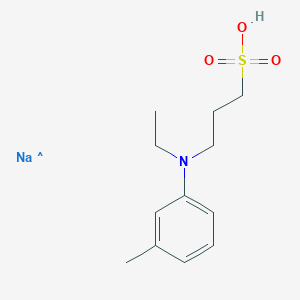
N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt (TOPS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt: is a chemical compound with the molecular formula C12H18NO4SNa and a molecular weight of 295.33 g/mol . It is commonly used in various biochemical and diagnostic applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt typically involves the reaction of N-ethyl-3-methylaniline with 1,3-propane sultone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt is used as a reagent in various chemical reactions, particularly in the synthesis of dyes and pigments .
Biology: In biological research, this compound is used as a chromogenic substrate in enzyme assays. It helps in the detection and quantification of enzyme activity .
Medicine: The compound is employed in diagnostic tests, including glucose detection in blood samples. It acts as a colorimetric agent, providing a visual indication of the presence of glucose .
Industry: Industrially, N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt involves its interaction with specific molecular targets. In enzyme assays, the compound acts as a substrate that undergoes enzymatic conversion, leading to a color change. This color change is then measured to determine enzyme activity . The sulfonate group plays a crucial role in the compound’s solubility and reactivity, facilitating its use in aqueous environments .
Comparison with Similar Compounds
- N-Ethyl-N-(3-sulfopropyl)-m-anisidine sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Comparison: N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility and reactivity in certain biochemical applications .
Properties
Molecular Formula |
C12H19NNaO3S |
|---|---|
Molecular Weight |
280.34 g/mol |
InChI |
InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16); |
InChI Key |
CJUNAZVDRMJESS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=CC(=C1)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















